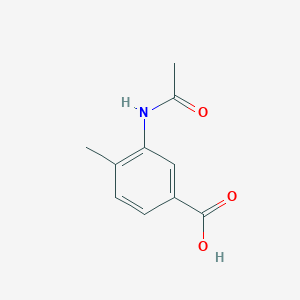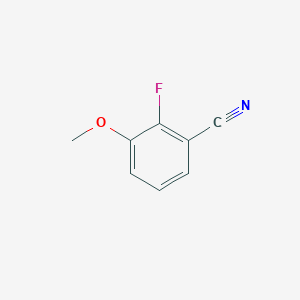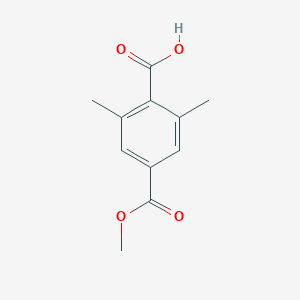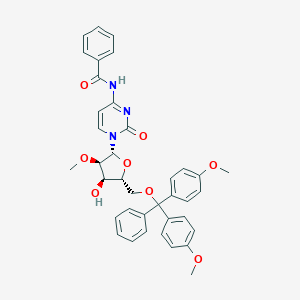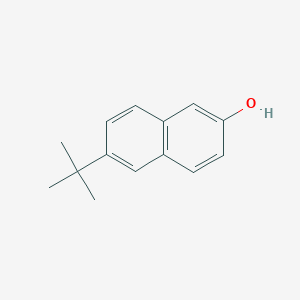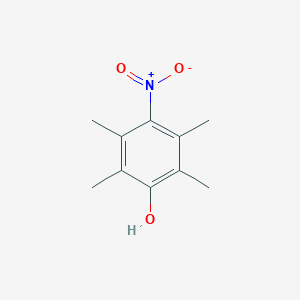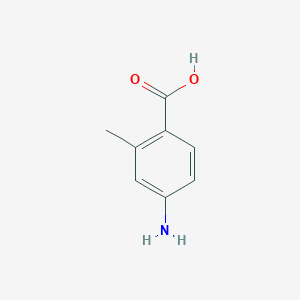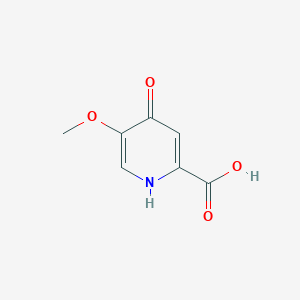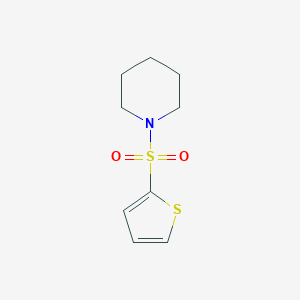
1-(Thiophen-2-ylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-ylsulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of piperidine and thiophene, which are widely used in the pharmaceutical industry.
Scientific Research Applications
1-(Thiophen-2-ylsulfonyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis. It has been reported to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are considered as potential drug targets for the treatment of several diseases such as Alzheimer's disease, glaucoma, and cancer.
Mechanism Of Action
The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidine is not well understood. However, it is believed to interact with the active site of the enzymes and inhibit their activity. The presence of the thiophene and piperidine moieties in the molecule is thought to contribute to its inhibitory activity.
Biochemical And Physiological Effects
1-(Thiophen-2-ylsulfonyl)piperidine has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, which can improve cognitive function. Additionally, 1-(Thiophen-2-ylsulfonyl)piperidine has been reported to exhibit anticancer activity by inhibiting the activity of carbonic anhydrase, which is involved in tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
1-(Thiophen-2-ylsulfonyl)piperidine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against several enzymes. However, it has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 1-(Thiophen-2-ylsulfonyl)piperidine. One direction is to explore its potential as a drug candidate for the treatment of diseases such as Alzheimer's disease, glaucoma, and cancer. Another direction is to study its mechanism of action in more detail to understand how it interacts with the enzymes and inhibits their activity. Additionally, the synthesis of analogs and derivatives of 1-(Thiophen-2-ylsulfonyl)piperidine can be explored to improve its potency and selectivity towards specific enzymes.
properties
CAS RN |
53442-04-9 |
|---|---|
Product Name |
1-(Thiophen-2-ylsulfonyl)piperidine |
Molecular Formula |
C9H13NO2S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidine |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12,9-5-4-8-13-9)10-6-2-1-3-7-10/h4-5,8H,1-3,6-7H2 |
InChI Key |
FUKURDMUOQFWNI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


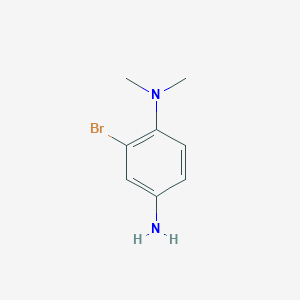
![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)
